4-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol
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Overview
Description
4-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol typically involves the condensation of ortho-phenylenediamine with benzaldehydes. The reaction is carried out using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The structure of the synthesized compound is confirmed using techniques such as FTIR, NMR, and HRMS.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The phenolic group allows for electrophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
4-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Medicine: Investigated for its antimicrobial properties against various pathogens.
Industry: Utilized in the development of semiconductors and electronic devices.
Mechanism of Action
The mechanism of action of 4-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- **4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- **2-Phenylbenzimidazole derivatives
- **1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-ylmethanol
Uniqueness
4-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol is unique due to its specific structure, which combines the benzimidazole core with a phenolic group. This combination enhances its biological activity and makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H17N3O |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
4-[[(1-ethylbenzimidazol-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C16H17N3O/c1-2-19-15-6-4-3-5-14(15)18-16(19)17-11-12-7-9-13(20)10-8-12/h3-10,20H,2,11H2,1H3,(H,17,18) |
InChI Key |
NXUNEPLFPJHURF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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